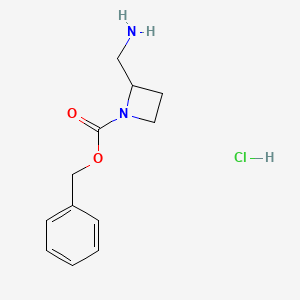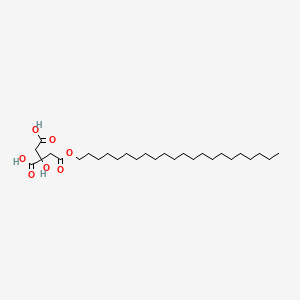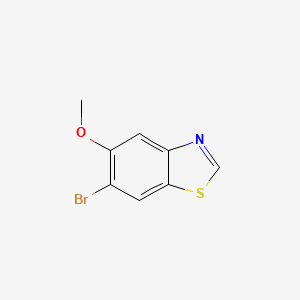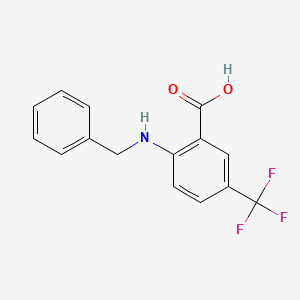![molecular formula C14H16N2O2 B3308738 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 939793-58-5](/img/structure/B3308738.png)
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
“2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a chemical compound that has been studied for its potential therapeutic activities . It is a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones .
Synthesis Analysis
The synthesis of “2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and its derivatives has been described in several studies . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
Chemical Reactions Analysis
The chemical reactions involving “2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and its derivatives have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and its derivatives have been analyzed .
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive strategy for cancer therapy . This compound could potentially be used in the development of new cancer therapies.
Antiproliferative Activity
The compound has shown potent antiproliferative activity against Hep3B cells . This suggests that it could be used in the treatment of liver cancer.
Human Neutrophil Elastase (HNE) Inhibitors
The compound has also been used in research targeting human neutrophil elastase (HNE) . HNE is a serine protease implicated in the progression of inflammatory diseases, so inhibitors could have therapeutic applications in these conditions.
Antileishmanial Agents
Derivatives of the compound have been evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests potential use in the treatment of this disease.
c-Met Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to the compound , have been evaluated as c-Met inhibitors . c-Met is a protein that has been implicated in the development and progression of cancer, so inhibitors could have therapeutic applications in oncology.
Inhibitory Activity Against Different Cancer Cell Lines
Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines . This suggests that the compound could potentially be used in the development of new cancer therapies.
Mechanism of Action
Target of Action
The primary targets of 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to a decrease in tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLLSQQQAYMXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163876 | |
| Record name | Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
CAS RN |
939793-58-5 | |
| Record name | Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939793-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


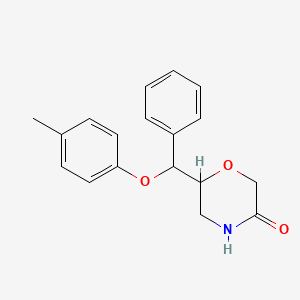

![alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine](/img/structure/B3308671.png)

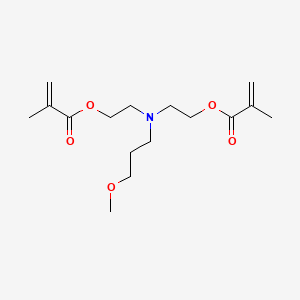


![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308731.png)
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308736.png)
